An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Osimertinib (AZD9291)
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Osimertinib (AZD9291)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib, designated AZD9291 during its development, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) by effectively targeting both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while largely sparing wild-type EGFR.[2][3] This selectivity is critical for its improved therapeutic window compared to earlier-generation TKIs.[2] This guide provides a detailed examination of the core chemical and structural attributes of Osimertinib, elucidating the molecular foundation of its potent and selective mechanism of action.
Chemical Identity and Nomenclature
A precise understanding of a compound's nomenclature is fundamental for unambiguous scientific communication. Osimertinib is identified by several names and registry numbers across chemical and pharmaceutical databases.
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Proprietary Name: Tagrisso®[4]
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IUPAC Name: N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide[5][6]
The compound is most commonly used in its mesylate salt form, Osimertinib Mesylate, to improve its physicochemical properties for pharmaceutical formulation.[4][7][8]
Molecular Formula and Weight
The molecular composition of Osimertinib is central to its chemical behavior and pharmacological properties. The compound is formulated as a mesylate salt for clinical use, which alters its overall formula and molecular weight compared to the free base.[4][7]
| Property | Osimertinib (Free Base) | Osimertinib Mesylate | Source(s) |
| Molecular Formula | C₂₈H₃₃N₇O₂ | C₂₈H₃₃N₇O₂ • CH₄O₃S (or C₂₉H₃₇N₇O₅S) | [5][9],[4][7][10] |
| Molecular Weight | 499.62 g/mol | 595.71 g/mol | [9][11],[8][10] |
| CAS Number | 1421373-65-0 | 1421373-66-1 | [6],[10] |
In-Depth Structural Analysis: A Molecule Designed for Potency and Selectivity
Osimertinib's chemical architecture is a testament to rational drug design, where distinct structural motifs are engineered to fulfill specific roles in binding to the EGFR kinase domain. The molecule is a mono-anilino-pyrimidine compound, a class known for its kinase-inhibiting properties.[2][3] Its structure can be deconstructed into four key functional regions.
The Acrylamide "Warhead"
The terminal prop-2-enamide (acrylamide) group is the molecule's reactive component, or "warhead." This Michael acceptor is specifically designed to form an irreversible covalent bond with the thiol side chain of cysteine residue 797 (Cys797) located in the ATP-binding pocket of the EGFR kinase domain.[3][12] This covalent interaction is the basis for its irreversible mechanism of inhibition, providing sustained target engagement long after the drug has cleared from circulation.
The Anilino-Pyrimidine Core Scaffold
The central anilino-pyrimidine core serves as the molecular scaffold. This two-ring system is crucial for anchoring the inhibitor within the ATP-binding site. Specifically, it forms two critical hydrogen bonds with the hinge region of the kinase domain, interacting with the backbone of methionine 793 (Met793).[3][12] This non-covalent interaction correctly orients the acrylamide group for its subsequent covalent reaction with Cys797.
The 4-(1-methylindol-3-yl) Group
Attached to the pyrimidine ring is a bulky 4-(1-methylindol-3-yl) moiety. This group is instrumental in conferring selectivity. It is positioned to interact favorably with the mutated "gatekeeper" residue, methionine 790 (T790M), which is the hallmark of acquired resistance to first- and second-generation EGFR TKIs. In the wild-type EGFR, the smaller threonine residue at this position (Thr790) does not provide the same favorable interactions, leading to weaker binding affinity.[13] This structural difference is a primary reason for Osimertinib's ~9-fold lower concentration requirement for inhibiting mutant EGFR compared to wild-type.[7]
The N,N,N'-trimethyl ethylenediamine Side Chain
The solvent-exposed side chain, N-(2-{2-dimethylaminoethyl-methylamino}), appended to the aniline ring, plays a vital role in the drug's overall physicochemical profile. This basic amine group enhances aqueous solubility and contributes to favorable pharmacokinetic properties, such as oral bioavailability.[14][15]
Caption: Functional relationship between Osimertinib's structural motifs and EGFR binding sites.
Physicochemical Properties
The clinical utility of a drug is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Significance | Source(s) |
| Appearance | White to brown powder | Basic characteristic for material identification. | [14] |
| Aqueous Solubility | High solubility across pH 1.2 to 7.0 | Ensures good dissolution in the gastrointestinal tract, which is essential for oral absorption. | [14][16] |
| pKa | 4.4 (aniline) and 9.5 (aliphatic amine) | The two ionization constants influence solubility and membrane permeability at different physiological pH values. | [14][15] |
| LogD (pH 7.4) | 3.4 | Indicates high lipophilicity, suggesting good membrane permeability, but also a potential for high plasma protein binding. | [14] |
| Absolute Bioavailability | 70% | Reflects efficient absorption after oral administration. | [15] |
| Plasma Half-life | ~48 hours | Supports once-daily dosing. | [4][16] |
Conclusion
The chemical structure of Osimertinib (AZD9291) is a prime example of targeted drug design, where each molecular component is optimized to contribute to the final pharmacological profile. Its anilino-pyrimidine core provides a stable anchor within the EGFR kinase domain, while the strategically placed indole group confers high selectivity for the T790M resistance mutation. The molecule's irreversible mechanism of action, mediated by the covalent bond formed by its acrylamide warhead, ensures potent and sustained inhibition. Finally, its carefully tuned physicochemical properties result in a favorable pharmacokinetic profile suitable for oral, once-daily administration. This intricate combination of structural features underpins Osimertinib's success as a cornerstone therapy in EGFR-mutated non-small cell lung cancer.
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